molecular formula C26H22N4O3 B11017033 [4-(4-Nitrophenyl)piperazin-1-yl](2-phenylquinolin-4-yl)methanone

[4-(4-Nitrophenyl)piperazin-1-yl](2-phenylquinolin-4-yl)methanone

Cat. No.: B11017033
M. Wt: 438.5 g/mol
InChI Key: RWQJWMUCBKXWED-UHFFFAOYSA-N
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Description

4-(4-NITROPHENYL)PIPERAZINOMETHANONE is a complex organic compound that features a piperazine ring substituted with a nitrophenyl group and a quinoline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-NITROPHENYL)PIPERAZINOMETHANONE typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration and cyclization reactions, utilizing continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

4-(4-NITROPHENYL)PIPERAZINOMETHANONE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Chemistry

In chemistry, 4-(4-NITROPHENYL)PIPERAZINOMETHANONE is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds .

Biology

In biological research, this compound is studied for its potential as a pharmacological agent. Its ability to interact with biological targets makes it a candidate for drug development, particularly in the treatment of diseases such as cancer and infectious diseases .

Medicine

In medicine, derivatives of this compound are investigated for their therapeutic properties. The presence of the piperazine ring and nitrophenyl group can enhance the compound’s bioactivity and selectivity towards specific molecular targets .

Industry

In the industrial sector, 4-(4-NITROPHENYL)PIPERAZINOMETHANONE is used in the development of advanced materials, including polymers and coatings. Its chemical stability and reactivity make it suitable for various applications .

Mechanism of Action

The mechanism of action of 4-(4-NITROPHENYL)PIPERAZINOMETHANONE involves its interaction with specific molecular targets, such as enzymes or receptors. The nitrophenyl group can participate in electron transfer reactions, while the piperazine ring can form hydrogen bonds with biological macromolecules. These interactions can modulate the activity of the target, leading to the desired therapeutic or chemical effect .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(4-NITROPHENYL)PIPERAZINOMETHANONE is unique due to the presence of both the nitrophenyl and quinoline moieties. This combination imparts distinct chemical and biological properties, making it a versatile compound for various applications. Its ability to undergo multiple types of chemical reactions and interact with diverse molecular targets sets it apart from other similar compounds .

Properties

Molecular Formula

C26H22N4O3

Molecular Weight

438.5 g/mol

IUPAC Name

[4-(4-nitrophenyl)piperazin-1-yl]-(2-phenylquinolin-4-yl)methanone

InChI

InChI=1S/C26H22N4O3/c31-26(29-16-14-28(15-17-29)20-10-12-21(13-11-20)30(32)33)23-18-25(19-6-2-1-3-7-19)27-24-9-5-4-8-22(23)24/h1-13,18H,14-17H2

InChI Key

RWQJWMUCBKXWED-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C2=CC=C(C=C2)[N+](=O)[O-])C(=O)C3=CC(=NC4=CC=CC=C43)C5=CC=CC=C5

Origin of Product

United States

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